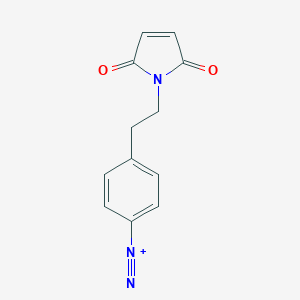

Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-

Beschreibung

Angiotensin II is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is part of the renin-angiotensin-aldosterone system, which is essential for maintaining cardiovascular homeostasis. Angiotensin II is known for its potent vasoconstrictive properties, which help increase blood pressure by narrowing blood vessels .

Eigenschaften

CAS-Nummer |

107803-13-4 |

|---|---|

Molekularformel |

C12H10N3O2+ |

Molekulargewicht |

228.23 g/mol |

IUPAC-Name |

4-[2-(2,5-dioxopyrrol-1-yl)ethyl]benzenediazonium |

InChI |

InChI=1S/C12H10N3O2/c13-14-10-3-1-9(2-4-10)7-8-15-11(16)5-6-12(15)17/h1-6H,7-8H2/q+1 |

InChI-Schlüssel |

ULQVAUFDNBNSBG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+]#N |

Kanonische SMILES |

C1C=C(C=CC1=[N+]=[N-])CCN2C(=O)C=CC2=O |

Synonyme |

DPEM N-(beta-(4-diazophenyl)ethyl)maleimide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Angiotensin II kann durch Festphasen-Peptidsynthese synthetisiert werden, einem Verfahren, das die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess beinhaltet typischerweise die Verwendung einer harzgebundenen Aminosäure, die dann in Gegenwart von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) mit geschützten Aminosäuren gekoppelt wird. Nachdem die Peptidkette vollständig aufgebaut ist, wird sie vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Angiotensin II die großtechnische Festphasen-Peptidsynthese oder die rekombinante DNA-Technologie umfassen. Die letztere Methode beinhaltet die Insertion des Gens, das für Angiotensin II kodiert, in ein geeignetes Expressionssystem, wie zum Beispiel Escherichia coli oder Hefe, das dann das Peptid durch Fermentation produziert. Das Peptid wird anschließend mit chromatographischen Verfahren gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Angiotensin II unterliegt im Körper hauptsächlich enzymatischen Reaktionen. Es wird aus Angiotensin I durch die Wirkung des Angiotensin-Converting-Enzyms gebildet. Angiotensin II kann auch durch die Wirkung von Aminopeptidasen weiter zu kleineren Peptiden, wie Angiotensin III und Angiotensin IV, abgebaut werden .

Häufige Reagenzien und Bedingungen: Die enzymatische Umwandlung von Angiotensin I zu Angiotensin II erfordert das Vorhandensein von Angiotensin-Converting-Enzym, das in verschiedenen Geweben, einschließlich Lunge und Nieren, vorkommt. Die Reaktion erfolgt unter physiologischen Bedingungen, typischerweise bei Körpertemperatur und neutralem pH-Wert .

Wichtigste gebildete Produkte: Das Hauptprodukt der enzymatischen Umwandlung von Angiotensin I ist Angiotensin II. Weiterer Abbau von Angiotensin II kann zur Bildung von Angiotensin III und Angiotensin IV führen, die ihre eigenen biologischen Aktivitäten haben .

Wissenschaftliche Forschungsanwendungen

Angiotensin II hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen der Herz-Kreislauf-Biologie und -Medizin. Es wird verwendet, um die Mechanismen der Blutdruckregulation, der Gefäßfunktion und der Pathophysiologie von Bluthochdruck und Herzinsuffizienz zu untersuchen. Zusätzlich wird Angiotensin II in der Forschung zur Nierenfunktion und zum Flüssigkeitshaushalt eingesetzt .

In der Medizin wird Angiotensin II therapeutisch zur Behandlung von Erkrankungen wie septischem Schock eingesetzt, wo es dazu beiträgt, den Blutdruck bei schwerkranken Patienten zu erhöhen. Es ist auch ein Ziel für die Arzneimittelentwicklung, wobei Angiotensin-II-Rezeptorblocker weit verbreitet sind, um Bluthochdruck und Herzinsuffizienz zu behandeln .

5. Wirkmechanismus

Angiotensin II übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf der Oberfläche von Zielzellen bindet. Die primären Rezeptoren für Angiotensin II sind die Angiotensin-II-Typ-1- und Typ-2-Rezeptoren. Die Bindung an den Angiotensin-II-Typ-1-Rezeptor führt zu Vasokonstriktion, Aldosteronsekretion und erhöhter Natriumresorption, die alle zu einem erhöhten Blutdruck beitragen. Der Angiotensin-II-Typ-2-Rezeptor hingegen ist an Vasodilatation und entzündungshemmenden Reaktionen beteiligt .

Die Bindung von Angiotensin II an seine Rezeptoren aktiviert verschiedene intrazelluläre Signalwege, darunter den Phospholipase-C-Inositoltrisphosphat-Weg, der zu einem Anstieg der intrazellulären Kalziumspiegel und der Kontraktion der glatten Muskulatur führt .

Wirkmechanismus

Angiotensin II is part of a family of related peptides, including angiotensin I, angiotensin III, and angiotensin IV. Each of these peptides has distinct biological activities and roles within the renin-angiotensin-aldosterone system. For example, angiotensin I is the precursor to angiotensin II and has no significant biological activity on its own. Angiotensin III and angiotensin IV, on the other hand, have roles in blood pressure regulation and cognitive function, respectively .

Compared to other vasoconstrictive peptides, such as endothelin-1, angiotensin II is unique in its dual role in both vasoconstriction and aldosterone secretion. This makes it a critical regulator of both vascular tone and fluid balance .

Vergleich Mit ähnlichen Verbindungen

Angiotensin II gehört zu einer Familie verwandter Peptide, darunter Angiotensin I, Angiotensin III und Angiotensin IV. Jedes dieser Peptide hat unterschiedliche biologische Aktivitäten und Rollen innerhalb des Renin-Angiotensin-Aldosteron-Systems. So ist Angiotensin I beispielsweise der Vorläufer von Angiotensin II und hat selbst keine nennenswerte biologische Aktivität. Angiotensin III und Angiotensin IV hingegen spielen eine Rolle bei der Blutdruckregulation bzw. der kognitiven Funktion .

Im Vergleich zu anderen vasokonstriktiven Peptiden, wie Endothelin-1, ist Angiotensin II einzigartig in seiner Doppelfunktion sowohl bei der Vasokonstriktion als auch bei der Aldosteronsekretion. Dies macht es zu einem wichtigen Regulator sowohl des Gefäßtonus als auch des Flüssigkeitshaushalts .

Ähnliche Verbindungen:

- Angiotensin I

- Angiotensin III

- Angiotensin IV

- Endothelin-1

Angiotensin II zeichnet sich durch seine starken vasokonstriktiven Eigenschaften und seine zentrale Rolle im Renin-Angiotensin-Aldosteron-System aus, was es zu einem wichtigen Ziel für therapeutische Interventionen bei Herz-Kreislauf-Erkrankungen macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.